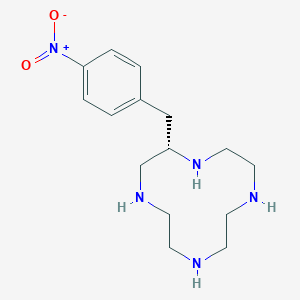
p-NO2-Bn-Cyclen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-NO2-Bn-Cyclen is a synthetic compound that belongs to the class of tetraazamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The presence of the p-nitrobenzyl group in this compound adds unique chemical properties that can be exploited in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-NO2-Bn-Cyclen typically involves the alkylation of 1,4,7,10-tetraazacyclododecane with p-nitrobenzyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydride or potassium carbonate to deprotonate the amine groups and facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
p-NO2-Bn-Cyclen can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The p-nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The tetraazamacrocycle can form stable complexes with metal ions such as copper, nickel, and zinc.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Various nucleophiles such as thiols, amines, and alkoxides.
Solvents: Polar aprotic solvents like DMSO, acetonitrile, and tetrahydrofuran (THF).
Major Products
Aminobenzyl Derivatives: Formed through the reduction of the nitro group.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Metal Complexes: Formed through the coordination of metal ions with the tetraazamacrocycle.
科学研究应用
p-NO2-Bn-Cyclen has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in the development of metal-based drugs and imaging agents for biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of p-NO2-Bn-Cyclen primarily involves its ability to form stable complexes with metal ions. The tetraazamacrocycle provides a rigid and preorganized structure that can effectively coordinate metal ions, enhancing their stability and reactivity. The p-nitrobenzyl group can also participate in various chemical reactions, adding versatility to the compound’s applications.
相似化合物的比较
Similar Compounds
(S)-5-(p-nitrobenzyl)-PCTA: Another tetraazamacrocycle with a p-nitrobenzyl group, known for its advantageous metal ion complexation kinetics.
p-Nitrobenzyl mesylate: Used as an alkylation reagent in various chemical reactions.
Uniqueness
p-NO2-Bn-Cyclen is unique due to its specific structure that combines the tetraazamacrocycle with the p-nitrobenzyl group. This combination provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C15H25N5O2 |
|---|---|
分子量 |
307.39 g/mol |
IUPAC 名称 |
(2S)-2-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C15H25N5O2/c21-20(22)15-3-1-13(2-4-15)11-14-12-18-8-7-16-5-6-17-9-10-19-14/h1-4,14,16-19H,5-12H2/t14-/m0/s1 |
InChI 键 |
OKWOSNVPILWYNU-AWEZNQCLSA-N |
手性 SMILES |
C1CNCCN[C@H](CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1CNCCNC(CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-7-(2-hydroxyethylamino)-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8338491.png)
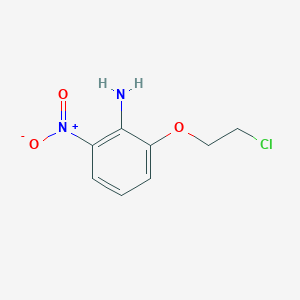

amino]-ethane-1-sulfonic acid](/img/structure/B8338510.png)

![13-[2-(4-Aminophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8338523.png)
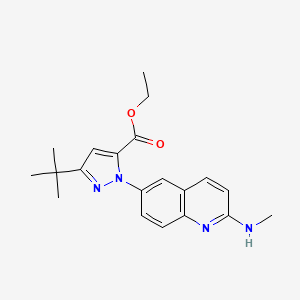
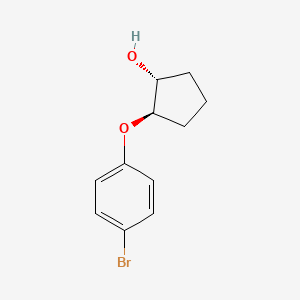
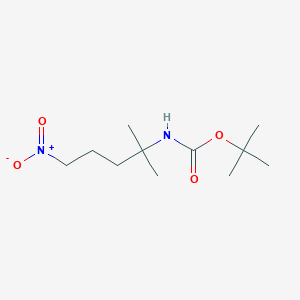
![3-[(2-Chlorophenoxy)methyl]phenol](/img/structure/B8338553.png)
![(RS)-6-hydroxymethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B8338554.png)
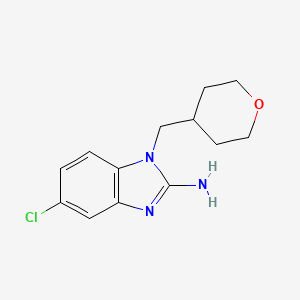
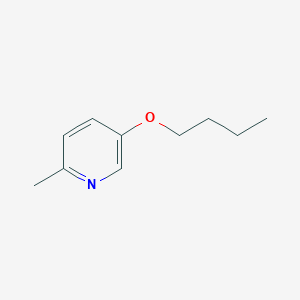
![N-[(4-methoxyphenyl)methylidene]benzenesulfonamide](/img/structure/B8338577.png)
